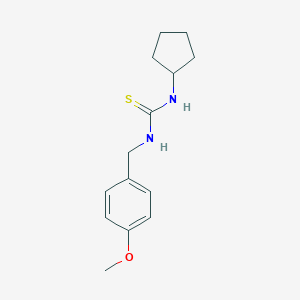![molecular formula C21H24N2O3S B216408 Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate, also known as SERT inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves the inhibition of this compound, which leads to an increase in the extracellular concentration of serotonin. This, in turn, activates various serotonin receptors in the brain and other tissues, leading to a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on various factors, such as dose, route of administration, and duration of exposure. Some of the reported effects include increased serotonin levels in the brain, altered synaptic plasticity, changes in gene expression, and modulation of various neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate in lab experiments include its high selectivity and potency, as well as its ability to modulate the serotonin system in a controlled manner. However, it is important to note that the effects of this compound can be complex and context-dependent, and its use should be carefully controlled and monitored.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate. One area of research is the development of more selective and potent this compound inhibitors that can be used to study the role of serotonin in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior, as well as its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of serotonin in various physiological and pathological conditions. Its high selectivity and potency make it a useful compound for modulating the serotonin system in a controlled manner, but its effects can be complex and context-dependent. Further research is needed to fully understand the potential applications of this compound in scientific research and its therapeutic potential in the treatment of various psychiatric and neurological disorders.
Synthesemethoden
The synthesis of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves several steps, including the reaction of 4-phenoxyphenyl isothiocyanate with piperidine-4-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate has been widely used in scientific research, particularly in the field of neuroscience. It is a selective serotonin reuptake inhibitor (SSRI) that acts as a potent inhibitor of the serotonin transporter (this compound), which is responsible for the reuptake of serotonin from the synaptic cleft. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and addiction.
Eigenschaften
Molekularformel |
C21H24N2O3S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3S/c1-2-25-20(24)16-12-14-23(15-13-16)21(27)22-17-8-10-19(11-9-17)26-18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,22,27) |
InChI-Schlüssel |
MWLQOQLPHBTCBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)

![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)